



# **Application Note: Determination of 2- Hydroxyatrazine in Soil by LC-MS/MS**

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Compound of Interest		
Compound Name:	2-Hydroxyatrazine	
Cat. No.:	B135301	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **2-Hydroxyatrazine** (HA) is a primary and frequently detected degradation product of the widely used herbicide atrazine.[1][2] Due to its persistence and potential for groundwater contamination, a sensitive and selective analytical method is crucial for its monitoring in environmental matrices like soil.[3] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of **2-hydroxyatrazine** in soil samples. The protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by instrumental analysis.

Principle The method involves the extraction of **2-hydroxyatrazine** from soil samples using an acidified acetonitrile-water solution. After extraction and partitioning induced by the addition of salts, the supernatant is cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

## **Experimental Protocols**

- 1. Required Materials and Reagents
- Apparatus:



- High-performance liquid chromatography (HPLC) system coupled with a tandem quadrupole mass spectrometer (LC-MS/MS).
- Analytical balance (0.0001 g sensitivity).
- Centrifuge capable of handling 50 mL tubes.
- Vortex mixer.
- Mechanical shaker.
- Sample filtration assembly (0.22 μm PTFE syringe filters).
- 50 mL polypropylene centrifuge tubes.
- Standard laboratory glassware.
- Reagents and Standards:
  - 2-Hydroxyatrazine analytical standard (≥98% purity).
  - LC-MS grade acetonitrile, methanol, and water.
  - Formic acid (≥98%).
  - Acetic acid (glacial).[4]
  - Anhydrous magnesium sulfate (MgSO<sub>4</sub>).
  - Sodium acetate (NaOAc).[4]
  - Dispersive SPE sorbents (e.g., C18).[5]
- 2. Standard Solution Preparation
- Stock Standard Solution (100 μg/mL): Accurately weigh 10 mg of **2-hydroxyatrazine** standard and dissolve it in 100 mL of methanol. Store at 4°C in the dark.



- Intermediate Standard Solution (1 μg/mL): Dilute the stock solution 1:100 with a methanol/water (50:50, v/v) mixture.
- Working Calibration Standards (1 200 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition.
- 3. Sample Preparation (Modified QuEChERS Protocol)
- Soil Sampling and Homogenization: Air-dry the soil sample, remove any large debris (stones, roots), and sieve through a 2 mm mesh to ensure homogeneity.
- Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[4]
- Hydration: Add 10 mL of ultrapure water to the tube, vortex for 1 minute, and let it stand for 10 minutes to ensure adequate hydration of the soil matrix.[4]
- Extraction: Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.[4] Cap the tube tightly and shake vigorously on a mechanical shaker for 15 minutes.
- Partitioning: Add 4 g of anhydrous MgSO<sub>4</sub> and 1.7 g of sodium acetate to the tube.[4]
  Immediately vortex for 1 minute to prevent the agglomeration of salts.
- Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.
- d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of MgSO<sub>4</sub> and 50 mg of C18 sorbent.[5] Vortex for 1 minute.
- Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
- Filtration: Collect the supernatant and filter it through a 0.22 μm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Analysis The following conditions are a general guideline and may require optimization based on the specific instrumentation used.
- Liquid Chromatography Conditions:



Parameter	Setting	
Column	Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm)[6]	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.3 mL/min[7]	
Injection Volume	10 μL[6]	
Column Temp.	40 °C[8]	

| Gradient Elution | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min) |

• Mass Spectrometry Conditions:

Parameter	Setting	
Ionization Mode	Electrospray Ionization (ESI), Positive[6]	
Capillary Voltage	4000 V[6]	
Source Temp.	350 °C	
Nebulizer Gas	Nitrogen, 35 psi	
Drying Gas Flow	11 L/min[6]	

| Scan Mode | Multiple Reaction Monitoring (MRM) |

• MRM Transitions for **2-Hydroxyatrazine**: The precursor ion ([M+H]+) for **2-hydroxyatrazine** is m/z 198.1.[9][10][11]



Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
198.1	156.1	20	Quantifier
198.1	128.1	25	Qualifier

## **Data Presentation**

Method Performance Characteristics The performance of the method should be validated to ensure reliability. The following table summarizes typical performance data obtained from similar methods in the literature.

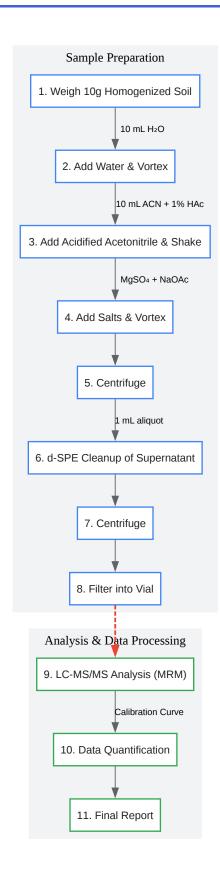
Parameter	Typical Value	Reference
Linearity (R²)	> 0.99	[12]
LOD	0.1 - 5 μg/kg	[5]
LOQ	0.5 - 15 μg/kg	[4][5]
Recovery	77% - 95%	[5][13]
Precision (%RSD)	< 15%	[5]

Recovery Data for Fortified Soil Samples Recovery studies are essential to assess the accuracy of the extraction method.

Analyte	Fortification Level (µg/kg)	Mean Recovery (%)	RSD (%)
2-Hydroxyatrazine	10	91	8.5
2-Hydroxyatrazine	50	88	6.2
2-Hydroxyatrazine	200	85	7.1

## **Workflow Visualization**





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Caption: Workflow for **2-Hydroxyatrazine** detection in soil.



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